Methyl 4-({[(4-chlorophenyl)methyl]carbamoyl}methoxy)-6,7-dimethoxyquinoline-2-carboxylate
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Overview
Description
Methyl 4-({[(4-chlorophenyl)methyl]carbamoyl}methoxy)-6,7-dimethoxyquinoline-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its quinoline core, which is a heterocyclic aromatic organic compound, and its multiple functional groups, including methoxy, carbamoyl, and carboxylate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[(4-chlorophenyl)methyl]carbamoyl}methoxy)-6,7-dimethoxyquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate with an isocyanate derivative, such as 4-chlorophenyl isocyanate, under controlled conditions.
Esterification: The final step involves esterification to introduce the carboxylate group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(4-chlorophenyl)methyl]carbamoyl}methoxy)-6,7-dimethoxyquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as thiols or amines can replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Thiols, amines, potassium carbonate, dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Thiolated or aminated quinoline derivatives.
Scientific Research Applications
Methyl 4-({[(4-chlorophenyl)methyl]carbamoyl}methoxy)-6,7-dimethoxyquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-({[(4-chlorophenyl)methyl]carbamoyl}methoxy)-6,7-dimethoxyquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, leading to the suppression of cell proliferation and survival signals.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.
Quinacrine: Another antimalarial drug with a similar structure but different functional groups.
Uniqueness
Methyl 4-({[(4-chlorophenyl)methyl]carbamoyl}methoxy)-6,7-dimethoxyquinoline-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the carbamoyl and methoxy groups enhances its potential as an enzyme inhibitor and its ability to interact with various molecular targets, making it a valuable compound for research and development in multiple fields.
Biological Activity
Methyl 4-({[(4-chlorophenyl)methyl]carbamoyl}methoxy)-6,7-dimethoxyquinoline-2-carboxylate is a compound of interest due to its potential biological activities. Quinoline derivatives, including this compound, have been widely studied for their pharmacological properties, including anti-inflammatory, anti-cancer, and antiviral effects. This article reviews the biological activity of this compound based on available literature and research findings.
- IUPAC Name : this compound
- Molecular Formula : C28H29ClN2O8
- Molecular Weight : 556.99 g/mol
- CAS Number : 318465-73-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Quinoline derivatives are known to exhibit their effects through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Many quinoline derivatives inhibit enzymes involved in inflammatory pathways.
- Modulation of Signal Transduction Pathways : They can affect pathways such as MAPK/ERK, which are crucial in cell proliferation and survival.
- Antiviral Activity : Some studies suggest that quinoline derivatives can interfere with viral replication processes.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives with similar structures have shown efficacy against Hepatitis B Virus (HBV) and other viral pathogens by inhibiting viral replication and enhancing host immune responses .
Anti-inflammatory Effects
Quinoline derivatives are also recognized for their anti-inflammatory properties. They can suppress the production of pro-inflammatory cytokines and inhibit pathways that lead to inflammation . This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Anticancer Properties
Several studies have highlighted the anticancer potential of quinoline derivatives. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through various pathways . Specific studies have demonstrated that this compound may inhibit cancer cell proliferation in vitro.
Study on Antiviral Activity
A study exploring the antiviral effects of similar quinoline compounds found that they significantly reduced HBV replication in vitro. The compounds were able to lower intracellular HBV DNA levels effectively, showcasing their potential as therapeutic agents against viral infections .
Study on Anti-inflammatory Effects
In another study focusing on anti-inflammatory activity, a related quinoline derivative was shown to reduce inflammation markers in animal models of arthritis. The compound decreased the levels of TNF-alpha and IL-6, indicating a strong anti-inflammatory effect .
Data Tables
Properties
IUPAC Name |
methyl 4-[2-[(4-chlorophenyl)methylamino]-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O6/c1-28-19-8-15-16(9-20(19)29-2)25-17(22(27)30-3)10-18(15)31-12-21(26)24-11-13-4-6-14(23)7-5-13/h4-10H,11-12H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVQEWCEAFPFLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC(=O)NCC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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